molecular formula C20H22ClN7O B2821208 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide CAS No. 1797092-76-2

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide

Cat. No.: B2821208
CAS No.: 1797092-76-2
M. Wt: 411.89
InChI Key: RNOYWQIIBROJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide is a synthetic organic compound designed for research applications, featuring a molecular architecture that incorporates pharmaceutically significant heterocycles. The structure contains a 1,2,4-triazole ring linked to a pyridazine core, a scaffold frequently explored in medicinal chemistry due to its potential interaction with central nervous system targets . Compounds with this triazole-pyridazine backbone have been investigated as ligands for GABA_A receptors, which are critical for regulating neuronal excitability and are primary targets for anticonvulsant and anxiolytic agents . The presence of the 1,2,4-triazole is a key feature in many bioactive molecules, as this heterocycle is known to be present in several top-selling prescription drugs and contributes to diverse pharmacological activities . The extended structure, which includes a piperidine carboxamide group and a 4-chlorophenethyl chain, suggests potential for kinase inhibition research. Similar complex molecules containing triazole fragments have been studied for their inhibitory effects on a range of protein kinases, such as Fyn, Chk2, and FLT3, which are important in cell signaling pathways . This combination of structural features makes the compound a valuable candidate for researchers in neuroscience, investigating mechanisms of convulsions or anxiety, as well as in oncology, for exploring kinase-related signaling pathways. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN7O/c21-17-3-1-15(2-4-17)7-10-23-20(29)16-8-11-27(12-9-16)18-5-6-19(26-25-18)28-14-22-13-24-28/h1-6,13-14,16H,7-12H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOYWQIIBROJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)Cl)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Construction of the Pyridazine Ring: This step often involves the reaction of hydrazine with diketones or other suitable precursors.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction or other cyclization methods.

    Coupling Reactions: The final compound is formed by coupling the triazole-pyridazine intermediate with the piperidine derivative, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the triazole or pyridazine rings.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can alter the functional groups attached to the rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: In biological research, it may serve as a probe to study the interactions of triazole and pyridazine-containing compounds with biological targets.

Industry: In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenethyl)piperidine-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, modulating their activity.

Comparison with Similar Compounds

Core Heterocyclic Framework

Target Compound : Pyridazine-triazole-piperidine-carboxamide hybrid.
Key Analogs :

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Pyridazine core with a piperazine substituent and 4-chlorophenoxy group. Reported activities: Anti-bacterial, anti-viral, and anti-platelet aggregation . Comparison: The target compound replaces piperazine with piperidine, which reduces conformational flexibility but may improve metabolic stability. The triazole substituent in the target could enhance interactions with metal-dependent enzymes (e.g., CYP450) compared to the chloro group in this analog.

3-(4-[[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl]piperidin-1-yl)pyrazine-2-carbonitrile (): Pyridazine-pyrazine hybrid with a pyrazole substituent. The carboxamide linkage in the target compound could improve solubility relative to the nitrile group in this analog .

Substitution Patterns and Pharmacokinetics

Target Compound : 4-Chlorophenethyl side chain.
Key Analog : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ():

  • Molecular weight: 374.4 g/mol; pyrazolo-pyridine core.
  • The 4-chlorophenethyl group in the target likely increases lipophilicity (clogP ~3.5 estimated) compared to the phenyl group in this analog .

Anti-Microbial Potential

  • Compounds : Pyridazine-piperazine derivatives show anti-bacterial activity (e.g., Staphylococcus aureus MIC = 8 µg/mL).
  • Target Compound: The triazole moiety is associated with antifungal activity (e.g., binding to lanosterol 14α-demethylase). However, specific data on the target’s efficacy are inferred from structural analogs .

Central Nervous System (CNS) Penetration

  • The 4-chlorophenethyl group in the target compound may enhance blood-brain barrier permeability compared to analogs with polar substituents (e.g., pyrazine-2-carbonitrile in ).

Data Table: Comparative Analysis

Property/Compound Target Compound 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Core Structure Pyridazine-triazole-piperidine Pyridazine-piperazine Pyrazolo-pyridine
Key Substituents 4-Chlorophenethyl, carboxamide 4-Chlorophenoxy, piperazine Phenyl, ethyl-methyl-pyrazole
Molecular Weight (g/mol) ~450 (estimated) ~420 (estimated) 374.4
Reported Activities Inferred: Anti-fungal, enzyme inhibition Anti-bacterial, anti-platelet Not specified (structural analog of kinase inhibitors)
Lipophilicity (clogP) ~3.5 (estimated) ~2.8 ~3.0

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step routes, typically starting with coupling reactions between pyridazine and triazole moieties, followed by piperidine-carboxamide functionalization. Key steps include:

  • Coupling Conditions : Use of dichloromethane or ethanol as solvents under reflux (80–100°C) with catalysts like copper(I) bromide to enhance efficiency .
  • Purification : Chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield Optimization : Temperature control (35–100°C) and stoichiometric adjustments (e.g., 1.2 equivalents of 4-chlorophenethylamine) improve yields to ~50–70% .

Q. Which analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon backbone. For example, aromatic protons in pyridazine appear at δ 8.5–9.0 ppm, while piperidine protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ at m/z 439.2) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm carboxamide C=O stretching .

Advanced Research Questions

Q. How does structural modification influence biological activity?

Comparative studies of triazole-pyridazine derivatives reveal:

Structural Feature Biological Impact Example Compound
4-Chlorophenethyl group Enhances lipophilicity and target binding affinityCurrent compound
Isoxazole substitution Reduces cytotoxicity but increases solubilityN-(isoxazol-3-yl) analog
Trifluoromethyl addition Improves metabolic stabilityN-[2-(cyclohexenyl)ethyl] analog

Replacing the 4-chlorophenethyl group with a methylthiazole (e.g., N-(4,5-dimethylthiazol-2-yl)) shifts activity from anticancer to antimicrobial .

Q. What experimental strategies resolve contradictions in biological data?

  • Orthogonal Assays : Use both cell-based (e.g., MTT assay) and enzymatic (e.g., kinase inhibition) assays to validate activity. Discrepancies may arise from off-target effects .
  • Molecular Docking : Compare binding poses in homology models (e.g., p38 MAP kinase) to explain variations in IC50_{50} values across analogs .
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements .

Q. How can researchers design experiments to elucidate the mechanism of action?

  • Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (e.g., Kd_d = 15 nM for kinase targets) .
  • Pathway Analysis : RNA sequencing after compound treatment identifies dysregulated pathways (e.g., apoptosis or autophagy) .

Q. What are key considerations for scaling up synthesis without compromising purity?

  • Process Optimization : Replace dichloromethane with toluene for safer large-scale reactions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Crystallization Engineering : Use anti-solvent (e.g., water) addition to control crystal morphology and reduce impurities .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in bioactivity?

  • Quality Control : Enforce strict HPLC purity thresholds (>98%) and characterize impurities via LC-MS .
  • Stability Studies : Store the compound under nitrogen at -20°C to prevent degradation (e.g., hydrolysis of the carboxamide group) .

Q. What statistical methods are recommended for dose-response studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill slopes .
  • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points in triplicate experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.